molecular formula C15H17NO2S B1270301 Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate CAS No. 350989-99-0

Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

Cat. No. B1270301
M. Wt: 275.4 g/mol
InChI Key: SAGLQZFBTTXHFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound has been synthesized through different methods, including multicomponent reactions and condensation processes. For example, a related azo-Schiff base compound was prepared by reacting Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with (E)-5-((4-ethylphenyl)diazenyl)-2-hydroxybenz aldehyde in a methanol solution under reflux conditions, highlighting the versatility of ethyl 2-amino thiophene derivatives in synthesis (Menati et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using techniques like X-ray diffraction, revealing detailed geometric configurations. The crystalline structure of the azo-Schiff base variant, for example, showed planar geometry with slight deviations and highlighted intermolecular hydrogen bonding (Menati et al., 2020).

Chemical Reactions and Properties

Ethyl 2-amino thiophene derivatives participate in various chemical reactions, forming complex structures with potential applications in material science and medicinal chemistry. They react with primary amines in toluene under reflux to form corresponding carboxylates, as demonstrated in related compounds (Shipilovskikh et al., 2014).

Scientific Research Applications

  • Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate : This compound is also part of the unique chemicals collection provided to early discovery researchers . Detailed information about its applications and experimental procedures are not readily available .

  • Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate : This compound is similar to the one you asked about. It’s also part of the unique chemicals collection provided to early discovery researchers . Detailed information about its applications and experimental procedures are not readily available .

  • Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate : This compound is another member of the unique chemicals collection provided to early discovery researchers . Detailed information about its applications and experimental procedures are not readily available .

  • Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate : This compound is also part of the unique chemicals collection provided to early discovery researchers . Detailed information about its applications and experimental procedures are not readily available .

  • Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate : This compound is another member of the unique chemicals collection provided to early discovery researchers . Detailed information about its applications and experimental procedures are not readily available .

  • Ethyl 2-amino-4-(4-propoxyphenyl)thiophene-3-carboxylate : This compound is part of a collection of unique chemicals provided to early discovery researchers . Detailed information about its applications and experimental procedures are not readily available .

  • Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate : This compound is also part of the unique chemicals collection provided to early discovery researchers . Detailed information about its applications and experimental procedures are not readily available .

  • ETHYL 2-AMINO-4-(2-THIENYL)THIOPHENE-3-CARBOXYLATE : This compound is another member of the unique chemicals collection. Detailed information about its applications and experimental procedures are not readily available .

Safety And Hazards

The compound is classified as Aquatic Chronic 4 according to its hazard classifications . The hazard statement associated with the compound is H413 . It is stored as Combustible Solids under storage class code 11 .

properties

IUPAC Name

ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-3-10-5-7-11(8-6-10)12-9-19-14(16)13(12)15(17)18-4-2/h5-9H,3-4,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGLQZFBTTXHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352377
Record name ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

CAS RN

350989-99-0
Record name ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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